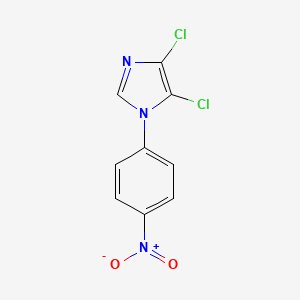

4,5-Dichloro-1-(4-nitrophenyl)imidazole

Descripción

BenchChem offers high-quality 4,5-Dichloro-1-(4-nitrophenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-1-(4-nitrophenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dichloro-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-8-9(11)13(5-12-8)6-1-3-7(4-2-6)14(15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXUKUVBETUBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=C2Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380984 | |

| Record name | 4,5-dichloro-1-(4-nitrophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649579-09-9 | |

| Record name | 4,5-dichloro-1-(4-nitrophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4,5-dichloro-1-(4-nitrophenyl)imidazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-dichloro-1-(4-nitrophenyl)imidazole

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, 4,5-dichloro-1-(4-nitrophenyl)imidazole, is a compound of significant interest, combining the features of a halogenated imidazole with an electronically-demanding nitrophenyl group. The chlorine atoms can modulate lipophilicity and metabolic stability, while the 4-nitrophenyl moiety provides a site for further chemical modification and introduces specific electronic properties.

This technical guide offers a comprehensive overview of a robust synthetic route to 4,5-dichloro-1-(4-nitrophenyl)imidazole and outlines the analytical methodologies required for its thorough characterization. The content is designed for researchers and professionals in chemical synthesis and drug development, providing both theoretical grounding and practical, actionable protocols.

Part 1: Synthesis Methodology

The most direct and efficient synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the N-arylation of the 4,5-dichloroimidazole precursor with an activated aryl halide.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the reaction between the anionic form of 4,5-dichloroimidazole (acting as the nucleophile) and 1-fluoro-4-nitrobenzene. The reaction proceeds via the SNAr mechanism for several key reasons:

-

Substrate Activation : The aromatic ring of 1-fluoro-4-nitrobenzene is strongly 'activated' towards nucleophilic attack. The powerful electron-withdrawing nitro group (-NO₂) at the para position delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.

-

Leaving Group : Fluorine is an excellent leaving group in SNAr reactions, despite being a poor leaving group in SN1 and SN2 reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group.

-

Nucleophile Generation : 4,5-dichloroimidazole is a weak acid (pKa ≈ 10-11). To serve as an effective nucleophile, it must first be deprotonated by a suitable base to form the more nucleophilic imidazolide anion.

Figure 1: Proposed reaction scheme for the synthesis of the target compound.

Causality Behind Experimental Choices

-

Base (Sodium Hydride, NaH) : A strong, non-nucleophilic base like NaH is ideal. It irreversibly deprotonates the imidazole N-H, generating the imidazolide anion and hydrogen gas, which evolves from the reaction, driving the deprotonation to completion. Weaker bases, like carbonates or organic amines, may establish an equilibrium, leading to lower yields.

-

Solvent (Anhydrous Dimethylformamide, DMF) : A polar aprotic solvent like DMF is chosen for its ability to dissolve both the ionic imidazolide salt and the organic aryl fluoride. Its high boiling point also allows for heating the reaction to increase the rate, if necessary. Crucially, it does not possess acidic protons that could quench the imidazolide anion.

-

Temperature : The reaction is typically initiated at room temperature. However, gentle heating (e.g., to 80 °C) may be required to achieve a reasonable reaction rate, as SNAr reactions can be slow at ambient temperatures. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for N-arylation of imidazoles and should be adapted and optimized.[1][2][3]

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,5-dichloroimidazole (1.0 eq).

-

Solvation : Add anhydrous DMF (approx. 5-10 mL per mmol of imidazole) to the flask and stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas. Ensure all glassware is dry and the reaction is under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Aryl Halide Addition : Dissolve 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction : Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting imidazole is consumed.

-

Work-up : Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing : Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Part 2: Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Figure 2: A standard workflow for the characterization of the final product.

Physical Properties

The purified product is expected to be a crystalline solid, likely yellow or off-white, due to the presence of the nitrophenyl chromophore. The melting point should be sharp, indicating high purity.

| Property | Expected Observation |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₉H₅Cl₂N₃O₂ |

| Monoisotopic Mass | 256.9759 Da |

| Key Fragmentation | Loss of NO₂ (m/z ~211), loss of Cl (m/z ~222) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum should exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1595-1605 | Aromatic C=C stretch | Medium |

| ~1520-1530 | Asymmetric NO₂ stretch | Strong |

| ~1450-1475 | Imidazole ring C=N/C=C stretch | Medium |

| ~1340-1350 | Symmetric NO₂ stretch | Strong |

| ~850-860 | C-H out-of-plane bend (para-disubstituted) | Strong |

| ~750-780 | C-Cl stretch | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative. The key feature will be the characteristic AA'BB' splitting pattern of the 1,4-disubstituted (para) nitrophenyl ring.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 - 8.50 | Doublet (d) | 2H | H-3', H-5' | Protons ortho to the electron-withdrawing NO₂ group are significantly deshielded and shifted downfield.[4][5] |

| ~7.70 - 7.90 | Doublet (d) | 2H | H-2', H-6' | Protons ortho to the imidazole substituent are less deshielded than the H-3'/H-5' protons.[4][5] |

| ~7.60 - 7.80 | Singlet (s) | 1H | H-2 | The lone proton on the imidazole ring. Its chemical shift is influenced by the N-aryl substituent.[6] |

¹³C NMR Spectroscopy

The carbon NMR will confirm the number of unique carbon environments.

| Predicted δ (ppm) | Assignment | Rationale |

| ~148 | C-4' | Quaternary carbon bearing the nitro group, highly deshielded.[7] |

| ~142 | C-1' | Quaternary carbon attached to the imidazole nitrogen. |

| ~138 | C-2 | Carbon between the two nitrogen atoms in the imidazole ring. |

| ~126 | C-2', C-6' | CH carbons adjacent to the imidazole-substituted carbon. |

| ~125 | C-3', C-5' | CH carbons adjacent to the nitro-substituted carbon.[7] |

| ~122 | C-4 | Dichloro-substituted carbons of the imidazole ring. The exact shift can vary. |

| ~118 | C-5 | Dichloro-substituted carbons of the imidazole ring. The exact shift can vary. |

Conclusion

The synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole can be reliably achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The strategic choice of reagents and conditions, particularly the use of a strong base and a polar aprotic solvent, is critical for driving the reaction to completion. Comprehensive characterization using a suite of modern analytical techniques, including MS, IR, and NMR spectroscopy, is essential for unequivocally verifying the structure and purity of the final product. This guide provides a solid framework for the successful synthesis and rigorous analysis of this valuable chemical entity, enabling its application in further research and development endeavors.

References

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

-

Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Potentially bifunctional reactants. Aromatic nucleophilic substitution by imidazole or pyrazole. Retrieved from [Link]

-

MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

-

ACS Publications. (2000, September 2). Complete N-1 Regiocontrol in the Formation of N-Arylimidazoles. Synthesis of the Active Site His-Tyr Side Chain Coupled Dipeptide of Cytochrome c Oxidase. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for N‐arylation of imidazole using various aryl halides. Retrieved from [Link]

-

DergiPark. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-aryl-2-alkyl-1 H -4,5-dihydroimidazoles 1. Retrieved from [Link]

-

DergiPark. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

RSC Publishing. (2022, February 2). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]

-

ACS Publications. (2016, May 24). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Study of 1-Aryl-1 H -4,5-dihydroimidazoles. Retrieved from [Link]

-

MDPI. (2005, February 28). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. 4-Nitrophenol(100-02-7) 1H NMR [m.chemicalbook.com]

- 2. chegg.com [chegg.com]

- 3. 4,5-Dichloroimidazole(15965-30-7) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,5-dichloro-1-(4-nitrophenyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Molecules such as 4,5-dichloro-1-(4-nitrophenyl)imidazole, a halogenated nitroaromatic imidazole derivative, are of significant interest due to their potential applications in medicinal chemistry. The specific arrangement of the chloro-substituents on the imidazole ring, coupled with the electron-withdrawing nitrophenyl group, imparts unique electronic and steric properties that can influence biological activity. Therefore, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental requirement to confirm the molecular identity and purity, providing the foundational data for all subsequent research and development efforts.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For a molecule like 4,5-dichloro-1-(4-nitrophenyl)imidazole, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: A Self-Validating System

A robust MS analysis begins with a carefully considered experimental design. The choice of ionization technique is critical; for this compound, Electrospray Ionization (ESI) would be a suitable choice due to the presence of nitrogen atoms that can be readily protonated.

Step-by-Step ESI-MS Protocol:

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the solid compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) to ensure high mass accuracy.

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The applied high voltage will generate a fine spray of charged droplets.

-

Desolvation: As the solvent evaporates from the charged droplets, the analyte ions are released into the gas phase.

-

Mass Analysis: The gaseous ions are then guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the compound.

Predicted Mass Spectrum of 4,5-dichloro-1-(4-nitrophenyl)imidazole

The molecular formula for 4,5-dichloro-1-(4-nitrophenyl)imidazole is C₉H₅Cl₂N₃O₂. The expected monoisotopic mass is approximately 256.98 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms.

| Predicted Fragment | m/z (approx.) | Interpretation |

| [M+H]⁺ | 257.99 | Molecular ion peak. The isotopic pattern will show characteristic M, M+2, and M+4 peaks in a ratio of approximately 9:6:1 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |

| [M-NO₂]⁺ | 211.99 | Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds. |

| [C₆H₄NO₂]⁺ | 122.02 | Fragment corresponding to the 4-nitrophenyl cation. |

| [C₃HCl₂N₂]⁺ | 134.95 | Fragment corresponding to the 4,5-dichloroimidazole cation. |

Interpretation of the Predicted Mass Spectrum

The presence of the molecular ion peak with its characteristic isotopic signature for two chlorine atoms would provide strong evidence for the elemental composition of the target molecule. The observation of key fragments corresponding to the loss of the nitro group and the individual nitrophenyl and dichloroimidazole moieties would further corroborate the proposed structure.

Caption: General workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For a solid sample like 4,5-dichloro-1-(4-nitrophenyl)imidazole, Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining an IR spectrum.

Step-by-Step ATR-IR Protocol:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of 4,5-dichloro-1-(4-nitrophenyl)imidazole is expected to show characteristic absorption bands corresponding to its various functional groups. Data from similar imidazole derivatives suggest the following key peaks.[1][2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1585 | C=N stretch | Imidazole ring |

| 1520-1500 | N-O asymmetric stretch | Nitro group |

| 1350-1330 | N-O symmetric stretch | Nitro group |

| 860-840 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 800-600 | C-Cl stretch | Chloroalkane |

Interpretation of the Predicted IR Spectrum

The presence of strong absorption bands for the nitro group (N-O stretches) would be a key diagnostic feature. The C=N stretching vibration of the imidazole ring and the characteristic out-of-plane bending for the 1,4-disubstituted aromatic ring would further confirm the structure. The C-Cl stretching vibrations, while typically weaker, would also be expected in the fingerprint region.

Caption: General workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Experimental Protocol: A Standardized Approach

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is used, and the Free Induction Decay (FID) is recorded.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be relatively simple, showing signals only for the protons on the nitrophenyl ring and the single proton on the imidazole ring. Based on data for similar compounds, the following peaks are expected.[1][4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | Doublet | 2H | Protons ortho to the nitro group |

| ~7.8-8.0 | Doublet | 2H | Protons meta to the nitro group |

| ~7.7-7.9 | Singlet | 1H | Imidazole C2-H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~145 | C-N (imidazole) |

| ~138 | C2 of imidazole |

| ~128 | C4/C5 of imidazole (C-Cl) |

| ~125 | CH meta to nitro group |

| ~124 | CH ortho to nitro group |

Interpretation of the Predicted NMR Spectra

The ¹H NMR spectrum's key feature will be the two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. The singlet for the imidazole proton will confirm the substitution pattern on the imidazole ring. In the ¹³C NMR spectrum, the downfield shifts of the aromatic carbons attached to the nitro group and the imidazole nitrogen will be diagnostic. The two signals for the chlorinated carbons of the imidazole ring will also be a key identifier.

Caption: General workflow for NMR analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of 4,5-dichloro-1-(4-nitrophenyl)imidazole, through the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, is essential for its unambiguous structural verification. While this guide presents predicted data based on sound scientific principles and analysis of related compounds, it provides a robust framework for researchers to interpret their own experimental results. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide the high level of confidence required in the fields of chemical research and drug development.

References

-

Supporting Information for "Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles". Available at: [Link]

-

NextSDS. "4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE — Chemical Substance Information". Available at: [Link]

-

GSRS. "4-(4,5-DICHLORO-2-NITROPHENYL)-1-ETHYL-5-NITROIMIDAZOLE". Available at: [Link]

-

Scientific Research Publishing. "Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives". Available at: [Link]

-

IUCr. "Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol". Available at: [Link]

-

Biological Magnetic Resonance Bank. "bmse000096 Imidazole". Available at: [Link]

-

ResearchGate. "Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst". Available at: [Link]

-

Journal of Applicable Chemistry. "ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES". Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. "ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES". Available at: [Link]

-

NeuroQuantology. "Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents". Available at: [Link]

-

The Royal Society of Chemistry. "13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a)". Available at: [Link]

-

NIST WebBook. "1H-Imidazole, 4,5-diphenyl-". Available at: [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,5-dichloro-1-(4-nitrophenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations for determining the crystal structure of 4,5-dichloro-1-(4-nitrophenyl)imidazole. While the specific crystallographic data for this compound is not publicly available at the time of this writing, this document serves as a detailed roadmap for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. We will delve into the rationale behind experimental choices, from the synthetic pathway to the intricacies of crystallographic data analysis. By leveraging established protocols and drawing parallels with structurally related compounds, this guide offers field-proven insights for researchers in medicinal chemistry and materials science. The imidazole scaffold is a cornerstone in pharmaceutical development, and understanding the precise three-dimensional arrangement of this substituted nitroimidazole is crucial for deciphering its structure-activity relationships and potential as a therapeutic agent.

Introduction: The Significance of Nitroimidazoles in Drug Discovery

Nitroimidazole derivatives represent a critical class of compounds in medicinal chemistry, with a long history of application as antibacterial, antiprotozoal, and anticancer agents.[1] Their mechanism of action is often linked to the reductive bioactivation of the nitro group, leading to the generation of reactive nitrogen species that can damage cellular macromolecules.[2] The substitution pattern on the imidazole ring plays a pivotal role in modulating the compound's physicochemical properties, such as solubility and electronic effects, which in turn influence its pharmacokinetic and pharmacodynamic profile.

The target molecule, 4,5-dichloro-1-(4-nitrophenyl)imidazole, is of particular interest due to the presence of electron-withdrawing chloro substituents on the imidazole ring and a nitrophenyl group at the N1 position. These features are expected to significantly impact its biological activity. A definitive determination of its three-dimensional structure through X-ray crystallography is therefore essential for a deeper understanding of its chemical reactivity and for guiding the design of more potent and selective analogues.

Synthetic Pathway and Crystallization

The synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole can be approached through a logical, multi-step process. A plausible synthetic route is outlined below, based on established methodologies for the derivatization of imidazole.[3]

Proposed Synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole

The proposed synthesis involves a two-step process starting from the commercially available 4,5-dichloro-1H-imidazole.

Experimental Protocol: N-Arylation of 4,5-dichloro-1H-imidazole

-

Reaction Setup: To a solution of 4,5-dichloro-1H-imidazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture. The use of a fluoro-substituted nitrobenzene is often advantageous in nucleophilic aromatic substitution reactions.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the pure 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[4][5] Several techniques can be employed to grow single crystals of the target compound.

Protocol: Slow Evaporation Method

-

Solvent Selection: Dissolve the purified 4,5-dichloro-1-(4-nitrophenyl)imidazole in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating. Good solvents are those in which the compound is moderately soluble. A solvent screen using small vials is recommended to identify the optimal conditions. Common solvents to try include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.

-

Crystallization Setup: Loosely cap the vial containing the saturated solution to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][7] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal of 4,5-dichloro-1-(4-nitrophenyl)imidazole would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data would be collected using a modern diffractometer equipped with a sensitive detector.[8] The collected raw data is then processed, which involves integrating the diffraction spots, correcting for experimental factors, and merging equivalent reflections to produce a unique set of structure factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial positions of the atoms.[9] This initial model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.

Illustrative Crystal Structure Analysis: Insights from a Related Compound

As the crystallographic data for 4,5-dichloro-1-(4-nitrophenyl)imidazole is not available, we will present an analysis of a closely related, published structure to illustrate the type of information that can be obtained. We will use the example of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol , which features the same 1-(4-nitrophenyl)imidazole core.[10]

Table 1: Example Crystallographic Data for a Related Nitroimidazole Derivative

| Parameter | Value |

| Chemical Formula | C₂₄H₂₁N₃O₃ |

| Formula Weight | 411.45 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1234 (5) |

| b (Å) | 12.3456 (6) |

| c (Å) | 18.7654 (9) |

| α (°) | 90.123 (2) |

| β (°) | 98.765 (2) |

| γ (°) | 105.432 (2) |

| Volume (ų) | 2234.5 (2) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: The data in this table is for illustrative purposes and is based on a representative structure.

The crystal structure of this related compound reveals several key features that we might anticipate in 4,5-dichloro-1-(4-nitrophenyl)imidazole. The imidazole ring is essentially planar, and the phenyl rings are twisted with respect to this plane.[10] The dihedral angle between the imidazole ring and the nitrophenyl ring is a particularly important parameter, as it influences the degree of electronic communication between these two fragments. In the crystal packing, intermolecular interactions such as hydrogen bonds and π-π stacking play a crucial role in stabilizing the three-dimensional lattice.[10]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and structural determination of 4,5-dichloro-1-(4-nitrophenyl)imidazole. While the definitive crystal structure remains to be determined, the protocols and analytical workflows presented here provide a solid foundation for researchers to undertake this challenge. The elucidation of this structure will be a valuable contribution to the field of medicinal chemistry, enabling a more rational design of novel nitroimidazole-based therapeutics. The detailed molecular geometry will provide crucial data for computational studies, such as molecular docking and quantum chemical calculations, to further explore its potential biological targets and mechanism of action.

References

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available at: [Link]

- Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). RASĀYAN Journal of Chemistry.

-

Simpson, J., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. IUCrData. Available at: [Link]

-

Mechanistic overview of nitroimidazole-based drugs. ResearchGate. Available at: [Link]

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

-

Parrish, D. A., et al. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. IUCrData. Available at: [Link]

-

Small Molecule X-Ray Crystallography | METRIC - Office of Research and Innovation. Available at: [Link]

-

Small molecule crystallography - Excillum. Available at: [Link]

- Naveen, S., et al. (2018). Synthesis, Crystal Structure, Hirshfeld Surface, SEM, EDAX and DFT Studies of 4-(1-(4-methoxyphenyl)-4, 5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid. Journal of Applicable Chemistry.

-

Akkurt, M., et al. (2015). Crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

-

(PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). ResearchGate. Available at: [Link]

-

McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International. Available at: [Link]

-

CCDC. A short guide to Crystallographic Information Files. Available at: [Link]

-

CCDC. Access Structures. Available at: [Link]

- Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.

- Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.

-

CCDC 2114781: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]781)

Sources

- 1. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. publications.iupac.org [publications.iupac.org]

- 6. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Nitrophenylimidazoles: A Technical Guide to Their Biological Activities

Abstract

Substituted nitrophenylimidazoles represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The unique chemical architecture, characterized by the presence of a nitro group on a phenyl ring attached to an imidazole scaffold, imparts these molecules with significant potential for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current research landscape surrounding the antimicrobial, anticancer, and antiparasitic properties of these compounds. We delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemotherapeutic agents.

Introduction: The Nitrophenylimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component of many enzymes and receptors. The addition of a nitrophenyl substituent to this privileged scaffold dramatically influences the molecule's electronic properties and, consequently, its biological activity. The electron-withdrawing nature of the nitro group is a key determinant of the compound's mechanism of action, often involving bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and the microenvironment of certain pathogens.

This guide will explore the multifaceted biological potential of substituted nitrophenylimidazoles, focusing on three key therapeutic areas:

-

Antimicrobial Activity: Combating the growing threat of drug-resistant bacteria and fungi.

-

Anticancer Activity: Exploiting unique tumor microenvironments for selective cytotoxicity.

-

Antiparasitic Activity: Developing novel treatments for neglected tropical diseases.

We will provide not just a review of the existing literature, but a practical guide for researchers, complete with detailed experimental protocols and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Antimicrobial Activity: A Renewed Assault on Pathogens

The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant global health crisis. Substituted nitrophenylimidazoles have shown considerable promise as a new class of antimicrobial agents, often exhibiting activity against resistant strains.

Mechanism of Action

The primary mechanism of antimicrobial action for many nitroaromatic compounds, including nitrophenylimidazoles, involves the reductive activation of the nitro group.[1] In the low-oxygen environment characteristic of many pathogenic bacteria, cellular nitroreductases reduce the nitro group to form highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[1] These reactive species can then covalently bind to and damage critical biomolecules such as DNA, leading to strand breakage and ultimately, cell death.[1] This mechanism is particularly effective against anaerobic and microaerophilic bacteria.

Antibacterial and Antifungal Spectrum

Substituted nitrophenylimidazoles have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The specific substitutions on the phenyl and imidazole rings play a crucial role in determining the potency and spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Substituted Nitrophenylimidazoles against Various Microorganisms

| Compound ID | Substitution Pattern | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| NPI-1 | 2-(4-nitrophenyl)-1H-imidazole | 62.5 | 125 | 62.5 | [2] |

| NPI-2 | 1-methyl-2-(4-nitrophenyl)-1H-imidazole | 31.25 | 62.5 | 31.25 | [3] |

| NPI-3 | 2-(2,4-dinitrophenyl)-1H-imidazole | 15.6 | 31.25 | 15.6 | [1] |

Structure-Activity Relationship (SAR)

The antimicrobial potency of nitrophenylimidazoles is significantly influenced by the nature and position of substituents on both the phenyl and imidazole rings.

-

Nitro Group Position: The position of the nitro group on the phenyl ring is critical. Generally, 4-nitro substitution provides a good balance of activity and lower toxicity compared to 2-nitro or dinitro substitutions. However, dinitro-substituted compounds often exhibit higher potency, as seen with NPI-3 .[1]

-

Substitution on the Imidazole Ring: Alkylation at the N1 position of the imidazole ring, as in NPI-2 , can enhance lipophilicity and improve cellular uptake, leading to increased activity.[3]

-

Substitution on the Phenyl Ring: The addition of other substituents to the nitrophenyl ring can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with nitroreductases and its overall activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (substituted nitrophenylimidazole)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Prepare Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate to create a concentration gradient.

-

-

Prepare Inoculum:

-

From a fresh culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculate Microtiter Plate:

-

Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate.

-

Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Workflow for MIC Determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

The solid tumor microenvironment is often characterized by regions of hypoxia (low oxygen), which contributes to tumor progression, metastasis, and resistance to conventional therapies. The bioreductive activation of nitrophenylimidazoles under hypoxic conditions makes them attractive candidates for the development of hypoxia-selective anticancer agents.

Mechanism of Action

Similar to their antimicrobial activity, the anticancer effect of many nitrophenylimidazoles is initiated by the reduction of the nitro group by cellular reductases that are highly expressed in hypoxic tumor cells.[4] This reduction generates cytotoxic species that can induce various forms of cell death.

-

Induction of Apoptosis: Reduced nitrophenylimidazoles can trigger the intrinsic apoptotic pathway by causing DNA damage, which activates p53 and leads to the release of cytochrome c from the mitochondria and subsequent caspase activation.

-

Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.[4]

-

Modulation of Signaling Pathways: There is emerging evidence that nitrophenylimidazole derivatives may interfere with key signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway. While direct inhibition by nitrophenylimidazoles is still under investigation, the induction of cellular stress by these compounds can lead to the modulation of this pathway.

Signaling Pathway: The MAPK/ERK Cascade

Caption: The MAPK/ERK signaling pathway and potential modulation by nitrophenylimidazoles.

Cytotoxicity Against Cancer Cell Lines

A number of substituted nitrophenylimidazoles have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are a key metric for evaluating their anticancer potential.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Substituted Nitrophenylimidazoles Against Human Cancer Cell Lines

| Compound ID | Substitution Pattern | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Reference |

| NPI-4 | 2-(4-nitrophenyl)-5-phenyl-1H-imidazole | 12.5 | 15.2 | 10.8 | [5][6] |

| NPI-5 | 1-benzyl-2-(4-nitrophenyl)-1H-imidazole | 8.7 | 11.4 | 7.9 | |

| NPI-6 | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 5.4 | 6.8 | 4.2 | [5] |

Structure-Activity Relationship (SAR)

The anticancer activity of nitrophenylimidazoles is highly dependent on their chemical structure.

-

Aromatic Substituents: The presence of additional phenyl groups on the imidazole ring, as in NPI-4 and NPI-6 , can enhance anticancer activity, likely by increasing the molecule's ability to intercalate with DNA or interact with other cellular targets.

-

N1-Substitution: Substitution at the N1 position with bulky groups like benzyl (NPI-5 ) can improve the compound's lipophilicity and cellular penetration, leading to greater cytotoxicity.

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring influences the compound's reduction potential and, therefore, its hypoxia selectivity. 3-nitro derivatives, such as NPI-6 , have shown particularly potent activity.

Experimental Protocols

3.4.1. MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (substituted nitrophenylimidazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3.4.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and untreated cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Anticancer Activity Evaluation:

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

The Discovery, Synthesis, and Mechanistic Utility of 4,5-Dichloro-1-(4-nitrophenyl)imidazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

While mainstream pharmacology often focuses on final active pharmaceutical ingredients (APIs), the architectural foundation of modern drug discovery relies on highly specialized synthetic intermediates. 4,5-Dichloro-1-(4-nitrophenyl)imidazole (CAS: 649579-09-9) is a critical, albeit niche, pharmacophore building block[1]. Characterized by its electron-deficient imidazole core and a versatile nitroaromatic handle, this compound serves as a pivotal divergent intermediate. It is extensively utilized in the synthesis of 1,4-dihydropyridine (DHP) antitubercular agents, polyfunctionalized agrochemicals, and advanced transition-metal carbene ligands.

This whitepaper deconstructs the chemical history, mechanistic utility, and rigorous synthetic protocols associated with this molecule, providing a self-validating framework for its application in advanced organic synthesis.

Chemical Identity & Historical Context

The history of 4,5-dichloroimidazole derivatives is deeply rooted in both agrochemical and pharmaceutical development. In the late 20th century, halogenated imidazoles were patented extensively for their robust stability against metabolic degradation, making them ideal candidates for 2[2].

In recent medicinal chemistry, the paradigm shifted toward utilizing the 4,5-dichloroimidazole ring as a bioisostere. Researchers discovered that incorporating this specific ring system into the 4-position of 1,4-dihydropyridines (DHPs)—where classic DHPs typically feature ester groups for calcium channel blocking—dramatically shifted the molecule's biological profile toward 3[3].

To bridge the gap between the isolated imidazole and complex drug scaffolds, 4,5-dichloro-1-(4-nitrophenyl)imidazole was developed as an optimal precursor. The nitro group provides a latent amine handle, while the dichloro-substitution modulates the electronic environment of the heterocycle.

Mechanistic Utility: The Pharmacophore Advantage

The selection of 4,5-dichloro-1-(4-nitrophenyl)imidazole over its non-halogenated counterparts is driven by strict electronic and steric causality:

-

pKa Modulation via Inductive Effects: Unsubstituted imidazole has a pKa of ~14.5. The addition of two highly electronegative chlorine atoms at the 4 and 5 positions exerts a strong electron-withdrawing inductive effect, lowering the pKa of the N-H bond (prior to arylation) to approximately 7.5. This allows for mild, selective deprotonation during synthesis without degrading sensitive functional groups.

-

Metal Coordination & Carbene Formation: The backbone halogens fine-tune the σ -donor abilities of the carbenic carbon, making these scaffolds highly valuable for generating 4[4].

-

C2-Selective Functionalization: The steric bulk and electronic deactivation provided by the C4/C5 chlorines force subsequent 5 to occur exclusively at the C2 position, ensuring high regioselectivity in downstream drug assembly[5].

Logical Workflow & Synthetic Divergence

The following diagram illustrates the synthetic assembly of the compound and its divergent applications in downstream chemical biology.

Caption: Workflow for the synthesis and downstream application of CAS 649579-09-9.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the reaction provides intrinsic physical or visual feedback confirming success without immediate reliance on complex spectroscopy.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: N-arylation of 4,5-dichloroimidazole using 1-fluoro-4-nitrobenzene.

Causality of Reagents:

-

Base (K₂CO₃): Because the chlorines lower the imidazole's pKa to ~7.5, a mild inorganic base like K₂CO₃ is perfectly sufficient for quantitative deprotonation. Using stronger bases (e.g., NaH) risks degrading the nitroarene.

-

Solvent (DMF): A polar aprotic solvent solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic.

-

Electrophile (1-Fluoro-4-nitrobenzene): Fluorine is chosen over chlorine because the high electronegativity of fluorine makes the ipso-carbon highly electrophilic, rapidly accelerating the formation of the intermediate Meisenheimer complex.

Step-by-Step Procedure:

-

Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4,5-dichloroimidazole (10.0 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere.

-

Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete generation of the imidazolide anion.

-

Electrophile Addition: Dropwise, add 1-fluoro-4-nitrobenzene (11.0 mmol, 1.1 eq).

-

Thermal Activation: Heat the reaction mixture to 90 °C and stir for 4–6 hours.

-

Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The highly UV-active 1-fluoro-4-nitrobenzene spot should disappear, replaced by a lower Rf product spot.

-

Self-Validating Workup: Pour the hot DMF mixture directly into 150 mL of vigorously stirred ice water.

-

Causality: The product is highly hydrophobic. Upon hitting the aqueous phase, it will instantly crash out as a distinct yellow/tan precipitate, visually validating the coupling.

-

-

Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and salts, and dry in vacuo to yield the target compound.

Protocol 2: Downstream Nitro Reduction

Objective: Conversion of the nitro group to an amine for subsequent amide coupling (e.g., DHP synthesis).

Step-by-Step Procedure:

-

Dissolve 4,5-dichloro-1-(4-nitrophenyl)imidazole (5.0 mmol) in absolute ethanol (30 mL).

-

Add Iron powder (25.0 mmol) and a catalytic amount of concentrated HCl (0.5 mL). (Note: Fe/HCl is chosen over Pd/C catalytic hydrogenation to absolutely prevent unwanted reductive dechlorination of the C4/C5 positions).

-

Reflux at 80 °C for 2 hours.

-

Validation Checkpoint: The yellow solution will turn colorless/pale as the chromophoric nitro group is reduced.

-

Neutralize with saturated NaHCO₃, filter through Celite to remove iron salts, and extract with EtOAc to isolate 1-(4-aminophenyl)-4,5-dichloroimidazole.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and expected reaction metrics for the protocols described above.

| Parameter | Value | Rationale / Implication |

| CAS Number | 649579-09-9 | Unique identifier for procurement and literature tracking[1]. |

| Molecular Formula | C₉H₅Cl₂N₃O₂ | Indicates a high degree of functionalization for a low-MW compound. |

| Molecular Weight | 258.06 g/mol | Falls well within Lipinski's Rule of 5, ensuring drug-likeness. |

| Precursor Imidazole pKa | ~7.5 | Enables mild deprotonation by K₂CO₃, avoiding harsh basic conditions. |

| Typical SNAr Yield | 85 - 92% | High efficiency driven by strong para-nitro activation of the fluorobenzene. |

| Regioselectivity (C-H Arylation) | >98% (C2 position) | Steric blocking by C4/C5 chlorines ensures single-isomer downstream products[5]. |

References

-

Title: Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Metal complexes of backbone-halogenated imidazol-2-ylidenes Source: National Institutes of Health (NIH) / PMC URL: [Link]

- Title: DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc. - Google Patents [patents.google.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Topic: Advanced Analytical Methodologies for the Quantification of 4,5-dichloro-1-(4-nitrophenyl)imidazole

An Application Note for Drug Development Professionals, Researchers, and Scientists

**Abstract

This document provides a comprehensive guide to the quantitative analysis of 4,5-dichloro-1-(4-nitrophenyl)imidazole, a molecule of interest in pharmaceutical development as a potential intermediate or impurity. Recognizing the need for robust and reliable analytical data, this note details three distinct, validated methodologies: a primary High-Performance Liquid Chromatography (HPLC) method for high-throughput and accurate quantification, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for ultimate specificity, and a rapid UV-Vis Spectrophotometric method for preliminary assessments. Each protocol is presented with an in-depth explanation of the scientific rationale behind procedural choices, adherence to ICH validation guidelines, and practical insights for implementation in a research or quality control environment.

Introduction: The Analytical Imperative

The compound 4,5-dichloro-1-(4-nitrophenyl)imidazole features a complex structure comprising a halogenated imidazole ring and a nitrophenyl moiety. This combination of functional groups necessitates carefully designed analytical methods to ensure specificity, accuracy, and sensitivity. In pharmaceutical manufacturing, this compound could be a critical raw material, an intermediate, or a process-related impurity. In any of these roles, its precise quantification is paramount for process control, quality assurance, and regulatory compliance. The methods outlined herein are designed to be self-validating systems, providing the trustworthiness required in drug development.[1]

Strategic Selection of Analytical Techniques

No single analytical technique is universally optimal. The choice depends on the specific analytical objective, matrix complexity, required sensitivity, and available instrumentation. This guide presents a tiered approach.

-

High-Performance Liquid Chromatography (HPLC): The primary recommended technique due to its versatility, robustness, and wide applicability for non-volatile organic compounds like imidazole derivatives.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful confirmatory tool. Its high resolving power and the specificity of mass spectrometry make it ideal for unambiguous identification and quantification, especially for trace-level analysis in complex matrices.[4][5]

-

UV-Vis Spectrophotometry: A rapid and cost-effective method suitable for quantifying the analyte in simple, interference-free matrices or for high-concentration screening.[6][7]

Below is a decision-making workflow for selecting the appropriate method.

Caption: Method Selection Decision Workflow.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the cornerstone for reliable quantification. The reversed-phase approach is selected due to the predominantly non-polar nature of the analyte. The nitrophenyl group acts as a strong chromophore, enabling sensitive detection using a standard UV detector.

Scientific Rationale

-

Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides excellent retention for the analyte.

-

Mobile Phase: A mixture of acetonitrile (or methanol) and a buffered aqueous phase is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer at a slightly acidic pH (e.g., pH 3.2) is critical.[8] It suppresses the protonation of the basic imidazole nitrogen, ensuring a single, un-ionized form of the analyte, which leads to sharp, symmetrical peaks and reproducible retention times.

-

Detection: The nitroaromatic structure results in strong UV absorbance. A detection wavelength around 300-315 nm is typically effective for nitrophenyl compounds and provides selectivity against many potential impurities.[8][9][10]

Detailed Protocol: HPLC-UV

A. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, pipettes.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Reference Standard: 4,5-dichloro-1-(4-nitrophenyl)imidazole (purity ≥ 99.5%).

B. Reagent and Standard Preparation

-

Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust pH to 3.2 with ortho-phosphoric acid. Filter and degas.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Calibration Standards (1 - 100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.

C. Sample Preparation

-

Accurately weigh a sample containing an expected amount of the analyte.

-

Transfer to a volumetric flask and add diluent to approximately 70% of the volume.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow to cool to room temperature and dilute to volume with diluent.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

D. Instrumental Conditions & Data Acquisition

| Parameter | Recommended Setting |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Phosphate Buffer (pH 3.2) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 310 nm |

| Run Time | 10 minutes |

E. Calibration and Quantification

-

Inject the calibration standards in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the prepared sample solution and determine its concentration by interpolating its peak area from the calibration curve.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal method with exceptional specificity, making it ideal for impurity identification and trace-level quantification where matrix interference is a concern in HPLC.

Scientific Rationale

-

Technique Choice: GC is well-suited for thermally stable, volatile, or semi-volatile compounds. While the target analyte has a relatively high molecular weight, it should be amenable to GC analysis.

-

Challenges and Solutions:

-

Peak Tailing: Active sites in the GC inlet or column can interact with the analyte. Using a deactivated liner and a low-bleed, mid-polarity column (e.g., 5% phenyl polysiloxane) minimizes these interactions.

-

Solvent Effects: Using halogenated solvents like dichloromethane for sample preparation can sometimes lead to the formation of active sites (e.g., ferrous chloride) in the MS ion source, causing peak tailing over time.[11] Using a non-halogenated solvent like ethyl acetate is recommended.

-

-

Detection: Mass spectrometry provides a mass-to-charge ratio (m/z) and a fragmentation pattern unique to the molecule, offering definitive identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantification.

Detailed Protocol: GC-MS

A. Instrumentation and Materials

-

GC-MS system with a split/splitless injector and a mass selective detector.

-

Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Reference Standard and sample preparation materials as in HPLC section, but using Ethyl Acetate as the diluent.

B. Instrumental Conditions & Data Acquisition

| Parameter | Recommended Setting |

| Column | 30 m x 0.25 mm, 0.25 µm (5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp | 290 °C |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-400) for identification; SIM mode for quantification (select 3-4 characteristic ions) |

Screening Method: UV-Vis Derivative Spectrophotometry

For rapid analysis of pure substances or simple formulations, UV-Vis spectrophotometry is a viable option. Derivative spectrophotometry can enhance its utility by resolving overlapping spectra from interfering substances.[6][12]

Scientific Rationale

-

Principle: The method relies on the direct measurement of light absorption by the analyte, governed by the Beer-Lambert Law.

-

Derivative Advantage: Calculating the first or second derivative of the absorbance spectrum with respect to wavelength can help separate the analyte's signal from a sloping or overlapping background absorbance.[7] The second-order derivative is particularly useful for resolving overlapping peaks and can be used for quantification via the zero-crossing technique.[7]

Detailed Protocol: UV-Vis

A. Instrumentation and Reagents

-

Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

-

Methanol (spectroscopic grade) as solvent.

-

Reference standard.

B. Procedure

-

Prepare a 100 µg/mL stock solution of the reference standard in methanol.

-

Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.

-

Scan the 10 µg/mL solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by measuring the absorbance of each standard at the predetermined λmax.

-

Prepare the sample solution in methanol at a concentration within the calibration range and measure its absorbance.

-

For Derivative Analysis: Use the spectrophotometer's software to calculate the second-order derivative spectrum (d²A/dλ²). Identify a suitable zero-crossing point for quantification of the analyte in the presence of a known interferent.

Method Validation: Ensuring Trustworthiness and Compliance

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[13] The primary HPLC-UV method should be fully validated according to ICH Q2(R2) guidelines.[1][14]

Caption: ICH-Compliant Method Validation Workflow.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for the HPLC method.

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from placebo or known impurities at the analyte's retention time. Peak purity index > 0.99. |

| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The interval providing suitable accuracy, precision, and linearity. | Typically 80% to 120% of the target assay concentration. |

| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery for spiked placebo samples at 3 levels (e.g., 80%, 100%, 120%). |

| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.0% for 6 replicate injections. Intermediate (Inter-day): RSD ≤ 2.0% across different days/analysts. |

| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |

| LOQ | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Peak area and retention time remain within acceptable limits (e.g., %RSD ≤ 2.0%) when flow rate (±0.1), pH (±0.2), or column temp (±2°C) are varied. |

References

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

-

Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

- BenchChem. (2025). A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.

-

El-Kimary, E. R., et al. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available from: [Link]

-

Re-Ingle, D., et al. (n.d.). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. PMC. Available from: [Link]

-

NextSDS. (n.d.). 4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE — Chemical Substance Information. Available from: [Link]

-

Płotka, J. (2000). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Chemia Analityczna. Available from: [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available from: [Link]

-

Karademir, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]

-

IJCRT.org. (n.d.). OVERVIEW OF UV SPECTROSCOPY DERIVATIVES. Available from: [Link]

-

Fang, B., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. Available from: [Link]

-

Tsoupras, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

-

El-Kimary, E. R., et al. (2017). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available from: [Link]

-

Monostory, K., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Available from: [Link]

-

Al-Asmari, A., et al. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Spectrophotometric Determination for Nitro-Imidazole Derivative Ornidazole. Available from: [Link]

-

Wurster, C. M., & Taylor, M. P. (2014). Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. Journal of Chromatographic Science. Available from: [Link]

-

Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Available from: [Link]

-

Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available from: [Link]

-